molecular formula C14H23BN2O3 B1508679 1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole CAS No. 1279088-80-0

1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Cat. No. B1508679
CAS RN: 1279088-80-0
M. Wt: 278.16 g/mol
InChI Key: PJRWOBTYGKIHPV-UHFFFAOYSA-N
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Description

The compound “1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, a tetrahydro-2H-pyran ring, and a boronic ester group. The exact structure would depend on the specific positions of these groups within the molecule .


Chemical Reactions Analysis

As a pyrazole derivative, this compound might be expected to undergo reactions typical of pyrazoles, such as nucleophilic substitution or addition reactions. The boronic ester group could potentially undergo reactions with organometallic reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar groups, the degree of conjugation in the molecule, and the steric effects of the substituents .

Scientific Research Applications

Synthesis and Structural Characterization

1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole and its derivatives are primarily used in synthetic chemistry for the development of organic intermediates. Their structure is often confirmed through various spectroscopic methods such as FT-IR, NMR, MS, and X-ray diffraction. Studies like those by Liao et al. (2022) and Yang et al. (2021) focus on synthesizing and characterizing these compounds using these techniques, providing detailed insights into their molecular structures (Liao et al., 2022), (Yang et al., 2021).

Density Functional Theory (DFT) Studies

DFT studies are conducted to calculate the molecular structure of these compounds and compare them with X-ray diffraction results. This helps in understanding the molecular structure characteristics and conformations. The studies by Yang et al. (2021) and Huang et al. (2021) are examples where DFT was used to analyze the structure and properties of such compounds (Yang et al., 2021), (Huang et al., 2021).

Synthesis of Biologically Active Compounds

This compound serves as an intermediate in the synthesis of biologically active compounds. For instance, Kong et al. (2016) demonstrated its use in synthesizing an intermediate crucial for the development of crizotinib, a therapeutic agent (Kong et al., 2016).

Use in Polymer Synthesis

Compounds containing 1,3,2-dioxaborolan-2-yl groups are also used in the synthesis of polymers with specific properties, like in the work of Cheon et al. (2005) where they are used in the development of luminescent polymers (Cheon et al., 2005).

Medicinal Chemistry and Antidiabetic Activity

In medicinal chemistry, derivatives of this compound have been explored for their potential biological activities. Vaddiraju et al. (2022) synthesized novel pyrazole-based heterocycles attached to sugar moieties, showing moderate anti-diabetic activity (Vaddiraju et al., 2022).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. Pyrazole derivatives have been studied for a variety of biological activities, including as anti-inflammatory, analgesic, and anticancer agents .

Future Directions

The study of pyrazole derivatives is a vibrant field of research due to their wide range of biological activities. Future research on this compound could involve investigating its potential biological activities, optimizing its synthesis, or exploring its reactivity .

properties

IUPAC Name

1-(oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23BN2O3/c1-13(2)14(3,4)20-15(19-13)11-8-9-17(16-11)12-7-5-6-10-18-12/h8-9,12H,5-7,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJRWOBTYGKIHPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C3CCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60725904
Record name 1-(Oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Tetrahydro-2H-pyran-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

CAS RN

1279088-80-0
Record name 1-(Oxan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60725904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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